1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
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Overview
Description
1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a pyridazine ring, and an azepane ring
Preparation Methods
The synthesis of 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the pyridazine ring. The final step involves the formation of the azepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other piperazine and pyridazine derivatives, such as:
- 1,4-BIS(4-(2,3-dichlorophenyl)piperazin-1-yl)butane
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane lies in its combination of the piperazine, pyridazine, and azepane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N5O/c22-16-5-6-17(18(23)15-16)21(29)28-13-11-27(12-14-28)20-8-7-19(24-25-20)26-9-3-1-2-4-10-26/h5-8,15H,1-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXWBHOESXAVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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